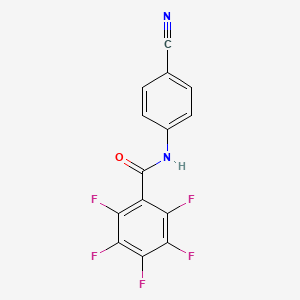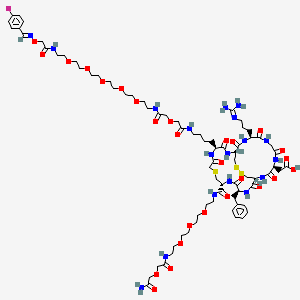![molecular formula C30H30O4S2Se2 B14136580 Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane CAS No. 89165-57-1](/img/structure/B14136580.png)
Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane is an organoselenium compound characterized by a diselenide bridge between two 4-methylbenzene-1-sulfonyl groups
Méthodes De Préparation
The synthesis of Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane typically involves the reaction of 4-methylbenzenesulfonyl chloride with sodium diselenide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane undergoes various chemical reactions, including:
Oxidation: The diselenide bond can be oxidized to form seleninic acids or selenones.
Reduction: The compound can be reduced to form selenols or selenides.
Substitution: The sulfonyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its ability to modulate biological pathways involving selenium.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in cancer treatment and as a radioprotective agent.
Industry: It is used in the development of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane involves the interaction of the diselenide bond with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive selenium species that can modulate cellular pathways. These pathways include antioxidant defense mechanisms and the regulation of gene expression.
Comparaison Avec Des Composés Similaires
Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane can be compared with other organoselenium compounds such as:
Diphenyl diselenide: Known for its antioxidant properties and potential therapeutic applications.
Selenocystine: A naturally occurring selenium compound with biological significance.
Selenomethionine: An amino acid derivative used in nutritional supplements and research.
Propriétés
Numéro CAS |
89165-57-1 |
|---|---|
Formule moléculaire |
C30H30O4S2Se2 |
Poids moléculaire |
676.6 g/mol |
Nom IUPAC |
1-methyl-4-[2-[[2-(4-methylphenyl)sulfonyl-1-phenylethyl]diselanyl]-2-phenylethyl]sulfonylbenzene |
InChI |
InChI=1S/C30H30O4S2Se2/c1-23-13-17-27(18-14-23)35(31,32)21-29(25-9-5-3-6-10-25)37-38-30(26-11-7-4-8-12-26)22-36(33,34)28-19-15-24(2)16-20-28/h3-20,29-30H,21-22H2,1-2H3 |
Clé InChI |
BDHLEXZDORLZGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=CC=C2)[Se][Se]C(CS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[cyclohexyl(phenyl)methyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B14136512.png)
![2-(benzylsulfanyl)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14136517.png)


![N-benzyl-2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-N,N,2-trimethylpropan-1-aminium](/img/structure/B14136523.png)
![Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]-](/img/structure/B14136526.png)

![N-[2-(2-methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B14136542.png)
![N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14136545.png)

